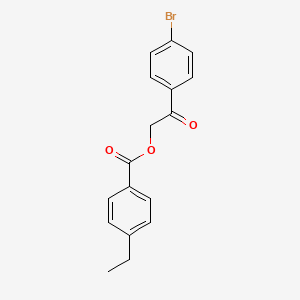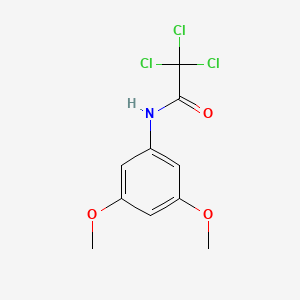![molecular formula C15H10Cl2N2O2 B5720903 2-{[(3,5-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5720903.png)
2-{[(3,5-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(3,5-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione, commonly known as DIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIC is a heterocyclic compound that belongs to the class of isoindolines and is synthesized through a multistep process.
作用機序
The mechanism of action of DIC is not fully understood. However, studies have shown that DIC inhibits the activity of HDACs, which are enzymes that play a crucial role in regulating gene expression. HDACs remove acetyl groups from histone proteins, which results in the condensation of chromatin and the repression of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which results in the relaxation of chromatin and the activation of gene expression. DIC has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
DIC has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that DIC induces apoptosis in cancer cells by inhibiting the activity of HDACs. DIC has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. In addition, DIC has been shown to exhibit excellent charge transport properties, which makes it a potential candidate for the synthesis of organic semiconductors.
実験室実験の利点と制限
DIC has several advantages for lab experiments. It is a stable compound that can be easily synthesized through a multistep process. The purity of the final product can be improved through recrystallization. DIC has also been shown to exhibit excellent charge transport properties, which makes it a potential candidate for the synthesis of organic semiconductors.
However, DIC also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are required to elucidate its mechanism of action and potential applications.
将来の方向性
DIC has potential applications in various fields, and there are several future directions for research. In medicinal chemistry, further studies are required to evaluate the anticancer activity of DIC in vivo. Studies are also required to evaluate the potential application of DIC in the treatment of neurodegenerative diseases such as Alzheimer's disease. In materials science, further studies are required to evaluate the potential application of DIC in the synthesis of organic semiconductors. Studies are also required to evaluate the charge transport properties of DIC in different environments. Overall, DIC is a promising compound that has potential applications in various fields, and further research is required to fully understand its potential.
合成法
DIC is synthesized through a multistep process that involves the reaction of 3,5-dichloroaniline with phthalic anhydride in the presence of a catalyst. The resulting product is then treated with formaldehyde and ammonium chloride to obtain DIC. The purity of the final product can be improved through recrystallization.
科学的研究の応用
DIC has found potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, DIC has been studied for its anticancer activity. Studies have shown that DIC induces apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression and are overexpressed in various types of cancer. DIC has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that DIC inhibits the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
In materials science, DIC has been studied for its potential application in the synthesis of organic semiconductors. Organic semiconductors have gained significant attention in recent years due to their potential applications in electronic devices such as solar cells, organic light-emitting diodes, and field-effect transistors. DIC has been shown to exhibit excellent charge transport properties and has been used as a building block for the synthesis of various organic semiconductors.
特性
IUPAC Name |
2-[(3,5-dichloroanilino)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-9-5-10(17)7-11(6-9)18-8-19-14(20)12-3-1-2-4-13(12)15(19)21/h1-7,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGOCEPZFGLSCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-fluoro-2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5720825.png)
![2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5720831.png)
![2-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5720835.png)
![N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5720838.png)
![N-(2-hydroxyphenyl)-N'-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea](/img/structure/B5720852.png)
![methyl 4-[2-(4-biphenylyl)-2-oxoethoxy]benzoate](/img/structure/B5720863.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5720868.png)
![4-(dimethylamino)benzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5720873.png)
![5-(5-chloro-2-thienyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5720888.png)

![{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5720920.png)
![N-[2-(3-chlorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5720921.png)

![methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5720933.png)